3-(Trimethoxysilyl)propyl methacrylate

Dental composites Silane coupling agent Filler loading

Standard vinyl- or triethoxy-silanes fail to deliver maximum filler loading in dimethacrylate composites, limiting mechanical performance. TMSPMA's distinct methacrylate reactivity (Q=2.7, e=0.07) and slower, controlled hydrolysis directly solve this. • Enables 15% higher filler loading than VTMS in silica-filled dimethacrylate composites, raising modulus and wear resistance. • Slow-hydrolyzing, fast-condensing profile (Hydrolytic Sensitivity rating 7) prevents pre-gelation in one-part, moisture-cure and atmospheric coating systems. • High propagation rate constant ensures rapid, complete monomer conversion in emulsion polymerization for low-VOC architectural coatings and hybrid latex binders.

Molecular Formula C10H20O5Si
Molecular Weight 248.35 g/mol
CAS No. 2530-85-0
Cat. No. B1213057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trimethoxysilyl)propyl methacrylate
CAS2530-85-0
Synonyms3-methacryloyloxypropyl-trimethoxysilane
gamma-MAPS
gamma-methacryloxypropyltrimethoxysilane
gamma-MPTS
Kerr Ceramic Primer
KH 570
KH-570
MAOPTMS
methacryloxypropyltrimethoxysilane
Silanit
Silicoup adhesion primer
Silicoup silane coupling agents
Siliseal
Molecular FormulaC10H20O5Si
Molecular Weight248.35 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCC[Si](OC)(OC)OC
InChIInChI=1S/C10H20O5Si/c1-9(2)10(11)15-7-6-8-16(12-3,13-4)14-5/h1,6-8H2,2-5H3
InChIKeyXDLMVUHYZWKMMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in acetone, benzene, ether, methanol, and hydrocarbons.

3-(Trimethoxysilyl)propyl methacrylate (CAS 2530-85-0): Procurement-Relevant Chemical Profile and Comparator Landscape


3-(Trimethoxysilyl)propyl methacrylate (TMSPMA, also referred to as MPTMS or γ-MPS) is a bifunctional organosilane monomer and coupling agent possessing a polymerizable methacrylate group and hydrolyzable trimethoxysilyl moiety [1]. This dual functionality makes it widely used for forming covalent bridges between organic polymers and inorganic substrates in composites, adhesives, and coatings. Its closest structural and functional analogs include 3-(trimethoxysilyl)propyl acrylate, vinyltrimethoxysilane (VTMS), and 3-(triethoxysilyl)propyl methacrylate. The trimethoxy substitution pattern of TMSPMA provides a distinctive hydrolysis profile compared to triethoxy analogs, directly impacting grafting efficiency and stability in aqueous processing environments [2].

Why Generic Substitution of 3-(Trimethoxysilyl)propyl methacrylate Carries Performance Risk in Composite and Adhesion Applications


In-class silane coupling agents such as vinyltrimethoxysilane (VTMS) or 3-(triethoxysilyl)propyl methacrylate are not drop-in replacements for TMSPMA due to fundamentally different hydrolysis kinetics, organic group reactivity, and resulting interfacial structure. The methacrylate group of TMSPMA participates in radical polymerization at a rate distinct from vinyl or acrylate analogs, directly influencing co-polymerization efficiency and crosslink density [1]. Furthermore, the trimethoxysilyl group hydrolyzes at a rate that is measurably different from triethoxy or mixed alkoxy silanes, altering the balance between silanol formation and self-condensation during composite processing [2]. These quantifiable kinetic differences translate into practical consequences: in identical silica-filled dental composite formulations, TMSPMA-modified filler enables 15% higher filler loading than VTMS-modified filler, directly impacting mechanical properties and abrasion resistance [3].

Quantitative Differentiation Evidence: 3-(Trimethoxysilyl)propyl methacrylate vs. Closest Analogs


Filler Loading Capacity in Dental Composites: TMSPMA vs. Vinyltrimethoxysilane (VTMS)

In a direct comparative study of silane coupling agents for nanoparticulate silica modification in dimethacrylate dental composites, 3-methacryloxypropyltrimethoxysilane (TMSPMA) enabled the introduction of 15% more filler than vinyltrimethoxysilane (VTMS) [1]. This increase in filler loading was directly linked to improved morphological uniformity and mechanical properties, demonstrating that TMSPMA provides superior processability and composite formulation flexibility compared to VTMS.

Dental composites Silane coupling agent Filler loading Abrasion resistance

Hydrolysis Kinetics: 3-Methacryloxypropyl trimethoxy silane (MPMS) vs. Aminosilanes and Vinyl Silanes

A comprehensive hydrolysis kinetics study of 14 alkoxy silane coupling agents under acidic conditions (ethanol:water 80:20, pH ~4) revealed that 3-methacryloxypropyl trimethoxy silane (MPMS, the target compound) hydrolyzes slowly and condenses rapidly compared to aminosilanes, which hydrolyze rapidly but exhibit good stability [1]. This distinct kinetic profile is critical: fast condensing, slow hydrolyzing silanes like MPMS favor heterogeneous grafting onto OH-rich substrates such as cellulose or silica over homogeneous self-condensation, resulting in higher grafting efficiency and better interfacial adhesion.

Hydrolysis kinetics Silane coupling agent Grafting efficiency NMR spectroscopy

Hydrolysis Rate Control: TMSPMA vs. Methacryloxymethyltrimethoxysilane

Vendor technical data indicates that 3-(trimethoxysilyl)propyl methacrylate (SIM6487.4) exhibits a slower hydrolysis rate than methacryloxymethyltrimethoxysilane (SIM6483.0) [1]. The propyl spacer between the methacrylate group and the silicon center in TMSPMA provides greater steric hindrance and electronic separation compared to the methylene spacer in the methyl analog, reducing the rate of alkoxy hydrolysis. This slower hydrolysis is advantageous for processing in moisture-sensitive formulations, as it widens the processing window and reduces premature gelation.

Hydrolytic stability Silane monomer Process control Adhesion promoter

Co-Polymerization Reactivity with Styrene: TMSPMA vs. Styrene Homopolymerization

In emulsion copolymerization with styrene, 3-(trimethoxysilyl)propyl methacrylate (MPS) exhibits a higher propagation rate constant than styrene, leading to accelerated copolymerization kinetics [1]. This increased reactivity is attributed to the electron-withdrawing character of the methacrylate group, quantified by the Q-e scheme parameters: Q = 2.7 and e = 0.07 [2]. These values indicate that TMSPMA is a highly reactive, electron-accepting monomer compared to styrene (Q=1.0, e=-0.8), enabling more efficient incorporation into growing polymer chains and reducing residual monomer content.

Copolymerization kinetics Reactivity ratio Hybrid latex Emulsion polymerization

Evidence-Backed Application Scenarios for 3-(Trimethoxysilyl)propyl methacrylate Procurement


High-Filler-Load Dental and Industrial Composites Requiring Maximum Reinforcement

Based on the direct evidence that TMSPMA enables 15% higher filler loading than vinyltrimethoxysilane in dimethacrylate composites [1], procurement of TMSPMA is the rational choice for formulations targeting maximum filler content without sacrificing processability. This scenario includes dental restorative composites, industrial tooling resins, and high-strength composite parts where filler volume fraction directly governs modulus, hardness, and wear resistance.

Moisture-Sensitive Formulations Requiring Extended Pot Life and Controlled Hydrolysis

The documented slower hydrolysis rate of TMSPMA relative to methacryloxymethyltrimethoxysilane [2] and its classification as a slow-hydrolyzing, fast-condensing silane in the kinetic study of 14 silanes [3] make it the preferred coupling agent for one-part, moisture-cure systems, atmospheric-pressure coating processes, and long-working-time adhesive formulations. Its Hydrolytic Sensitivity rating of 7 supports its use in ambient conditions where faster-hydrolyzing silanes would pre-gel.

Copolymerization with Styrene or Acrylates for Hybrid Latex and Coating Synthesis

The higher propagation rate constant and favorable Q-e copolymerization parameters (Q=2.7, e=0.07) of TMSPMA compared to styrene [4] support its selection for emulsion or miniemulsion polymerization processes where rapid and complete monomer conversion is required. This is particularly valuable for low-VOC architectural coatings, hybrid organic-inorganic latex binders, and functionalized polymer nanoparticles.

Surface Grafting onto Siliceous Substrates for Chromatography and Biomedical Devices

The slow hydrolysis/rapid condensation kinetic profile of TMSPMA (MPMS) relative to aminosilanes [3] makes it ideally suited for applications requiring a dense, covalently anchored organic layer on silica or glass. This includes stationary phases for liquid chromatography, biosensor surfaces, and microfluidic device coatings where leaching of the organic layer cannot be tolerated.

Technical Documentation Hub

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